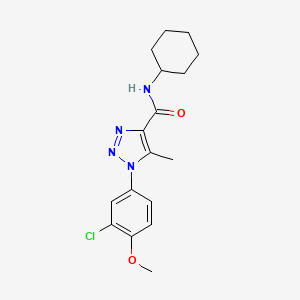

![molecular formula C11H12ClF6N B2888625 (1R)-1-[3,5-双(三氟甲基)苯基]-N-甲基乙胺;盐酸盐 CAS No. 414910-05-7](/img/structure/B2888625.png)

(1R)-1-[3,5-双(三氟甲基)苯基]-N-甲基乙胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

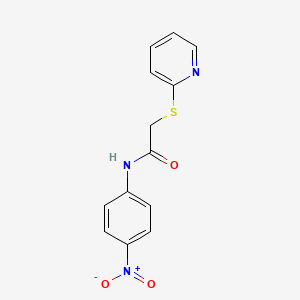

The compound contains a trifluoromethyl group, which is a motif often found in pharmaceuticals and agrochemicals due to its ability to modify the chemical and physical properties of active molecules . It also contains a phenyl group, which is a common structural unit in organic chemistry.

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the trifluoromethyl and phenyl groups. These groups can participate in a variety of interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis

The trifluoromethyl group is known to be quite stable but can participate in certain reactions under specific conditions . The phenyl group is also relatively stable but can undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The trifluoromethyl group is known to be lipophilic and can improve the stability of compounds .科学研究应用

神经激肽-1 受体拮抗剂应用

- 口服神经激肽-1 受体拮抗剂:Harrison 等人 (2001 年) 的一项研究描述了一种口服有效且水溶性的神经激肽-1 (h-NK(1)) 受体拮抗剂。该化合物在与呕吐和抑郁相关的临床前试验中表现出有效性。

聚合物合成和表征

- 新型氟化聚酰亚胺:Yin 等人 (2005 年) 以 3',5'-双(三氟甲基)-2,2,2-三氟苯乙酮为起始原料,合成了一种新型的氟化芳香二胺单体。所得聚酰亚胺在各种有机溶剂中表现出溶解性,并具有优异的机械性能,如其研究中所述 (Yin 等人,2005 年)。

生物催化还原

- 不对称生物催化还原:发现一种新型细菌菌株 Leifsonia xyli HS0904,可以将 3,5-双(三氟甲基)苯乙酮还原为 (1R)-[3,5-双(三氟甲基)苯基]乙醇,并具有高对映选择性。这是报道的第一个使用 L. xyli 用于此目的的案例,正如 Wang 等人 (2011 年) 所报道的。

药理学研究

- 人神经激肽-1 受体拮抗剂:Jiang 等人 (2009 年) 讨论了一种脑渗透性、基于氢异吲哚的神经激肽-1 受体拮抗剂,具有显着的效力。该化合物在恶心和呕吐预防的临床前试验中显示出高疗效 (Jiang 等人,2009 年)。

NF-κB 和 AP-1 基因表达抑制剂

- 基因表达抑制:Palanki 等人 (2000 年) 对 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5 -基]甲酰胺进行了研究,它抑制 NF-κB 和 AP-1 转录因子。该研究重点是改善口服生物利用度并了解构效关系 (Palanki 等人,2000 年)。

手性识别

- 手性分离:与 (1R)-1-[3,5-双(三氟甲基)苯基]-N-甲基乙胺;盐酸盐相关的化合物的对映异构体的分离是使用直链淀粉三-3,5-二甲苯基氨基甲酸酯固定相实现的,如 Bereznitski 等人 (2002 年) 所述。

作用机制

Mode of Action

It is known that compounds with a similar structure, such as (thio)urea derivatives, have the ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding

Biochemical Pathways

Compounds with similar structures are known to be used extensively in promoting organic transformations

Result of Action

It is known that similar compounds are used extensively in promoting organic transformations , suggesting that this compound may have similar effects

Action Environment

It is known that similar compounds are used in various reaction systems, suggesting that environmental factors may play a role in the action of this compound

未来方向

属性

IUPAC Name |

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N.ClH/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;/h3-6,18H,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOAQLGRQPKMAR-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF6N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

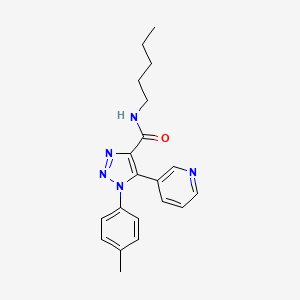

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

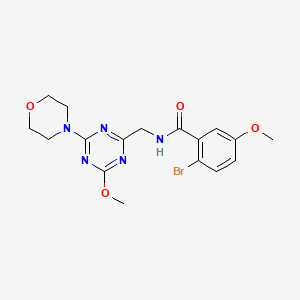

![(2E)-2-[(4-chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2888551.png)

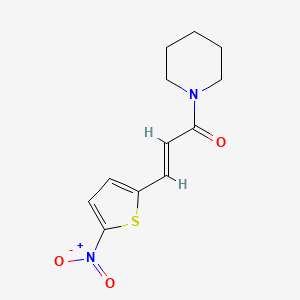

![N-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2888552.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)

![1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B2888554.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2888556.png)

![2-(cyanomethyl)-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2888557.png)

![[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate](/img/structure/B2888561.png)

![3-[(3R)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2888564.png)